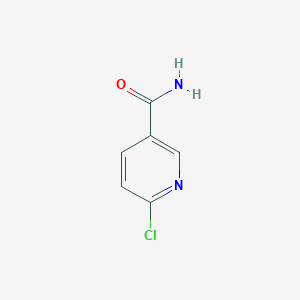

6-Chloronicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAZUBWHAZHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211796 | |

| Record name | 6-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6271-78-9 | |

| Record name | 6-Chloronicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6271-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloronicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6271-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloronicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K75J71K86L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Chloronicotinamide chemical properties and structure

An In-depth Technical Guide to 6-Chloronicotinamide: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated pyridine derivative that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring activated by an electron-withdrawing amide group and possessing a strategically positioned chlorine atom, makes it a versatile scaffold for constructing more complex molecular architectures. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, providing a key reaction handle for introducing diverse functional groups. This guide provides a comprehensive overview of the core chemical properties, structural characteristics, spectroscopic profile, synthesis protocols, and key applications of this compound, with a focus on its utility for researchers in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid organic compound under standard conditions. Its fundamental identifiers and properties are summarized below, providing a foundational dataset for laboratory use.

Identifiers

// Nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl7 [label="Cl"]; C8 [label="C"]; O9 [label="O"]; N10 [label="NH₂"];

// Edges for bonds C2 -- C3 [style=solid]; C3 -- C4 [style=double]; C4 -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- N1 [style=solid]; N1 -- C2 [style=double];

C3 -- C8 [style=solid]; C8 -- O9 [style=double]; C8 -- N10 [style=solid];

C6 -- Cl7 [style=solid]; } // The above dot script is a bit complex for a simple molecule. // A simpler, more standard representation is better.

digraph "6-Chloronicotinamide_Structure" { graph [ layout=neato, overlap=false, fontname="Arial", fontsize=12, label="Chemical Structure of this compound", labelloc=t ];

// Central pyridine ring a [label="C"]; b [label="C"]; c [label="N"]; d [label="C"]; e [label="C"]; f [label="C"];

// Substituents g [label="C(=O)NH₂"]; h [label="Cl"];

// Layout and bonds a -- b [style=double]; b -- c; c -- d [style=double]; d -- e; e -- f [style=double]; f -- a;

| Identifier | Value | Source |

| CAS Number | 6271-78-9 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O | [1][2][3][4] |

| Molecular Weight | 156.57 g/mol | [1][4][5] |

| IUPAC Name | 6-chloropyridine-3-carboxamide | [3][4] |

| Synonyms | 6-Chloro-3-pyridinecarboxamide, Nicotinamide, 6-chloro-, 2-Chloro-5-carbamoylpyridine | [3][6] |

| InChI Key | ZIJAZUBWHAZHPL-UHFFFAOYSA-N | [3][4][5][7] |

| Canonical SMILES | C1=CC(=NC=C1C(=O)N)Cl | [3][5][7] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to pale brown or pale yellow crystalline powder | [5][6][8] |

| Melting Point | 210-218 °C | [4][5][7][8][9] |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | [10] |

| Purity (Assay) | ≥98% | [5][7][8] |

Structural and Spectroscopic Analysis

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques. The predicted spectral data are highly consistent with the compound's structure, comprising a disubstituted pyridine ring with an amide and a chloro group.

| Technique | Expected Features |

| IR Spectroscopy | - N-H Stretch: Two bands around 3100-3350 cm⁻¹ (primary amide).- C=O Stretch: Strong absorption around 1680 cm⁻¹ (amide carbonyl).- Aromatic C=C/C=N Stretch: Peaks in the 1400-1600 cm⁻¹ region.- C-Cl Stretch: Absorption in the 600-800 cm⁻¹ region. |

| ¹H NMR | - Amide Protons (-CONH₂): A broad singlet integrating to 2H, typically downfield (δ 7.5-8.5 ppm).- Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely exhibiting doublet or doublet of doublets splitting patterns corresponding to the protons at the C2, C4, and C5 positions. |

| ¹³C NMR | - Carbonyl Carbon: Signal around 165-170 ppm.- Aromatic Carbons: Six distinct signals in the range of 120-155 ppm, with the carbon bearing the chlorine atom (C6) and the carbons adjacent to the nitrogen showing characteristic shifts. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 156.- Isotope Peak (M+2): A significant peak at m/z ≈ 158, with an intensity approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound. |

Note: The expected spectroscopic features are based on standard principles of organic spectroscopy.[11][12][13] Actual spectra should be consulted for precise values.[3]

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be prepared synthetically. A common and efficient laboratory-scale synthesis involves the chlorination of 6-hydroxynicotinamide. This transformation is a cornerstone of pyridine chemistry.

Representative Synthesis Protocol

The conversion of the hydroxyl group on the pyridine ring to a chlorine atom is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Reaction: 6-Hydroxynicotinamide → this compound

Step-by-Step Methodology:

-

Charging the Reactor: In a fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 6-hydroxynicotinamide.

-

Addition of Reagent: Phosphorus oxychloride (POCl₃) is added cautiously in excess (e.g., 3-5 equivalents). The reaction is often performed with or without a solvent.

-

Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for several hours (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, the reaction mixture is quenched by pouring it slowly and carefully onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

-

Neutralization: The acidic aqueous solution is neutralized to a pH of ~7-8 using a base such as saturated sodium bicarbonate solution or ammonium hydroxide. This step is crucial as it precipitates the crude product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the aqueous layer using an organic solvent like ethyl acetate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Causality Note: The use of a strong chlorinating agent like POCl₃ is necessary to convert the relatively unreactive pyridinol tautomer into the chloro-substituted pyridine. The heat provides the activation energy for this transformation.

Applications in Research and Drug Discovery

The primary value of this compound lies in its role as a versatile chemical intermediate. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of diverse functionalities, making it a valuable building block for combinatorial chemistry and targeted synthesis.

Key Research Areas:

-

Anticancer Agents: The nicotinamide scaffold is present in numerous bioactive molecules. Derivatives of 6-aminonicotinamide, which can be synthesized from this compound, have been developed as potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression.[14] Some chlorinated nicotinamide derivatives have also shown moderate activity against leukemia cell lines.[9]

-

Antifungal Drug Discovery: Nicotinamide derivatives are being actively investigated as novel antifungal agents.[15] The ability to easily modify the 6-position of the pyridine ring using this compound allows for the creation of extensive libraries of compounds to screen for fungicidal activity against resistant strains.[16]

-

Agrochemicals: The pyridine ring is a common feature in many commercial pesticides and herbicides. This compound serves as a precursor for novel agrochemicals.

-

Materials Science: Pyridine-based ligands are used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The functional handles on this compound allow for its incorporation into more complex ligand structures.

The presence of a chlorine atom is a well-established strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[17] Therefore, this compound is an attractive starting point for developing new therapeutic agents.[18]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care, following established safety protocols.

-

Hazard Identification: The compound is classified as a warning-level hazard.[7]

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or fume hood. For handling large quantities or generating dust, a dust mask (e.g., N95) is recommended.[7]

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[20]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[19]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[20]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. Its primary utility as a scaffold for generating diverse molecular libraries underscores its importance in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of its properties and safe handling procedures is essential for leveraging its full synthetic potential.

References

- This compound (CAS 6271-78-9) Properties | Density, Cp, Viscosity | Chemcasts. Chemcasts. [Link]

- This compound | C6H5ClN2O | CID 80456. PubChem - NIH. [Link]

- GHS 11 (Rev.11) SDS Word 下载CAS: 6271-78-9 Name: this compound. XiXisys. [Link]

- This compound CAS#: 6271-78-9 • ChemWhat | Database of Chemicals & Biologicals.

- Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity.

- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central - NIH. [Link]

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. PubMed - NIH. [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central - NIH. [Link]

- Synthesis and structure of 6-(nicotinamide) methyl coumarin by the...

- IR spectra of nicotinamide solutions with the concentration...

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

- Spectroscopy Problems. University of Colorado Boulder. [Link]

- Innovative design and potential applications of covalent strategy in drug discovery. PubMed - NIH. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound 98 6271-78-9 [sigmaaldrich.com]

- 8. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound | 6271-78-9 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6271-78-9 Name: this compound [xixisys.com]

- 20. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 6-Chloronicotinamide from 6-Chloronicotinic Acid

Foreword: The Strategic Importance of the Nicotinamide Scaffold

In the landscape of modern drug discovery, the nicotinamide moiety stands as a cornerstone pharmacophore. Its presence is critical in a multitude of bioactive molecules, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized treatment paradigms for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2][3] 6-Chloronicotinamide, the subject of this guide, is a pivotal intermediate, a versatile building block whose efficient and scalable synthesis is a matter of significant interest to researchers in medicinal chemistry and process development.[4]

This document provides an in-depth technical examination of the conversion of 6-chloronicotinic acid to this compound. Moving beyond a mere recitation of steps, we will dissect the causality behind the chosen synthetic strategy, offering a field-proven perspective on process optimization, validation, and the underlying chemical principles that govern this transformation.

Synthetic Strategy: Overcoming the Inertia of the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine (or ammonia) to form an amide is a thermodynamically challenging process. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[5] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, effectively "activating" the carbonyl carbon for nucleophilic attack.[6][7]

While numerous coupling agents exist, the most robust, cost-effective, and scalable approach for this specific transformation involves the in-situ formation of an acyl chloride intermediate. This guide will focus on the two-step, one-pot synthesis utilizing thionyl chloride (SOCl₂) as the activating agent—a method prized for its efficiency and the simplicity of its workup.

Overall Synthetic Workflow

The conversion is achieved by first activating the carboxylic acid with a chlorinating agent to form a highly reactive acyl chloride, which is then immediately subjected to amination without isolation.

Caption: Key mechanistic stages of the synthesis.

Self-Validating Experimental Protocol

This one-pot protocol is designed for robustness and scalability, with integrated checkpoints for process control. [8] Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Key Properties |

| 6-Chloronicotinic Acid | 157.55 | 5326-23-8 | White solid [9] |

| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | Fuming, corrosive liquid |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, volatile solvent |

| Ammonium Hydroxide (NH₄OH) | 35.04 | 1336-21-6 | ~28-30% solution in water |

| Deionized Water | 18.02 | 7732-18-5 | For workup |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 6-chloronicotinic acid (10.0 g, 63.5 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the suspension.

-

Activation: Carefully add thionyl chloride (8.7 mL, 119 mmol, ~1.9 eq) dropwise to the suspension at room temperature over 15 minutes. Causality Note: A slight excess of SOCl₂ ensures complete conversion of the carboxylic acid. The dropwise addition manages the initial exotherm and gas evolution.

-

Reaction to Completion: Heat the mixture to reflux (~40°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases. Self-Validation: The visual change from a slurry to a clear solution is a reliable indicator of the formation of the soluble acyl chloride intermediate.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions during amination.

-

Amination: Cool the flask containing the crude acyl chloride residue in an ice bath (0-5°C). Slowly and carefully add concentrated ammonium hydroxide (~50 mL) dropwise with vigorous stirring. A thick white precipitate will form. Causality Note: The low temperature controls the highly exothermic reaction between the acyl chloride and ammonia, minimizing potential byproduct formation.

-

Product Isolation: Continue stirring the slurry at room temperature for 1 hour to ensure complete reaction.

-

Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove ammonium salts, followed by a small amount of cold ethanol to aid in drying.

-

Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Outcome:

-

Yield: 8.5 - 9.5 g (85-95%)

-

Appearance: White to off-white crystalline powder.

-

Purity (by HPLC): >98%

-

Melting Point: 210-212 °C [10]

Alternative Synthetic Approaches

While the acyl chloride route is highly effective, the pursuit of greener and milder synthetic methodologies is a constant goal in chemical development. [6]Direct catalytic amidation avoids the use of stoichiometric activating agents, thereby improving atom economy.

| Method | Activating Agent / Catalyst | Advantages | Disadvantages |

| Acyl Chloride (Standard) | Thionyl Chloride (SOCl₂) | High yield, fast reaction, reliable, scalable. [8][11] | Generates corrosive HCl and SO₂ waste; harsh reagent. |

| Catalytic Amidation | Boric Acid / Boronic Acids | "Green" catalyst, mild conditions, high atom economy. [12][13] | Requires high temperatures and water removal (Dean-Stark or molecular sieves); may have limited substrate scope. |

| Carbodiimide Coupling | EDC, DCC | Very mild conditions, compatible with sensitive functional groups. | Expensive reagents, generates stoichiometric urea byproduct, poor atom economy. [7] |

The use of boric acid as a catalyst for direct amidation is a notable green alternative. [12]It operates by forming a reactive borate ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. However, this method typically requires azeotropic removal of water at high temperatures, which may not be suitable for all substrates.

Conclusion and Forward Outlook

The synthesis of this compound from its corresponding carboxylic acid is most efficiently achieved via a one-pot, two-step process involving activation with thionyl chloride. This method is robust, high-yielding, and readily scalable, making it the preferred choice in most research and development settings. The detailed protocol and mechanistic insights provided herein serve as a self-validating framework for scientists and professionals. As the principles of green chemistry continue to gain prominence, further investigation into efficient, low-waste catalytic direct amidation for this and similar transformations remains a valuable objective for the chemical industry.

References

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

- Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]

- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

- PrepChem.com. (n.d.). Synthesis of 6-chloronicotinic acid. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. [Link]

- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. [Link]

- PubMed. (2024).

- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]

- ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]

- Semantic Scholar. (n.d.).

- PubChem. (n.d.). 6-Chloronicotinic acid. [Link]

- ResearchGate. (2017). Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. [Link]

- Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

- UCL Discovery. (n.d.).

Sources

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-氯烟酰胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

6-Chloronicotinamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloronicotinamide, a key heterocyclic building block, plays a crucial role in the synthesis of various pharmaceutical compounds and agrochemicals. A thorough understanding of its solubility and stability is paramount for efficient process development, formulation design, and ensuring the quality and efficacy of final products. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines protocols for systematic evaluation, and discusses the underlying scientific principles. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established analytical methodologies to provide a robust framework for its characterization.

Introduction: The Significance of this compound

This compound (C₆H₅ClN₂O, CAS No: 6271-78-9) is a halogenated derivative of nicotinamide, a form of vitamin B3.[1][2][3][4] The presence of the chlorine atom at the 6-position of the pyridine ring significantly influences its chemical reactivity and physical properties, making it a versatile intermediate in organic synthesis. Its structural motif is found in a variety of biologically active molecules. A comprehensive understanding of its solubility in different solvent systems is critical for optimizing reaction conditions, purification processes, and for the development of suitable formulations. Furthermore, its stability under various environmental stressors such as pH, temperature, and light dictates its storage, handling, and shelf-life.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | [3][4] |

| Molecular Weight | 156.57 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 210-212 °C (literature) | [1] |

| CAS Number | 6271-78-9 | [1][2][3][4] |

Solubility Profile: A Critical Parameter

3.1. General Solubility Considerations

The this compound molecule possesses both a polar amide group and a moderately non-polar chloropyridine ring. This amphiphilic nature suggests it will exhibit partial solubility in a range of solvents. The amide group can participate in hydrogen bonding, suggesting solubility in protic solvents, while the chloropyridine ring contributes to its solubility in organic solvents.

3.2. Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like," the following trends can be anticipated:

-

Aqueous Solubility: The presence of the amide group suggests some solubility in water. However, the hydrophobic chloropyridine ring will limit its aqueous solubility. The solubility is expected to be pH-dependent due to the basicity of the pyridine nitrogen.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the ability of these solvents to form hydrogen bonds with the amide group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the polar nature of these solvents and their ability to solvate the amide group effectively.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the overall polar nature of the this compound molecule.

3.3. Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a standard and reliable technique.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in terms of mg/mL or molarity.

Caption: Workflow for experimental solubility determination.

Stability Profile: Ensuring Product Integrity

The chemical stability of this compound is a critical quality attribute that influences its shelf-life and the safety of its downstream products. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.[5][6][7][8][9]

4.1. Factors Affecting Stability

-

Hydrolytic Stability (pH): The amide and the chloro-substituent on the pyridine ring are susceptible to hydrolysis under acidic or basic conditions. The amide can hydrolyze to the corresponding carboxylic acid (6-chloronicotinic acid), while the chlorine atom can be displaced by a hydroxyl group.

-

Photostability: Molecules with aromatic rings and heteroatoms, such as this compound, can absorb UV radiation, potentially leading to photodegradation. Studies on the related 6-chloronicotinic acid have shown it to be susceptible to photocatalytic degradation.[10][11]

-

Thermal Stability: Exposure to high temperatures can lead to decomposition. The melting point of 210-212 °C suggests good thermal stability in the solid state under normal storage conditions.[1] However, degradation can occur at elevated temperatures, especially over extended periods.[12][13]

-

Oxidative Stability: The pyridine ring and amide group could be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

4.2. Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6][7][8][9][14]

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol). For solid-state studies, use the crystalline material.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.

-

Neutral Hydrolysis: Reflux in water.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photodegradation: Expose the solid or solution to UV and visible light in a photostability chamber. A dark control should be run in parallel.

-

Thermal Degradation: Expose the solid material to dry heat at an elevated temperature (e.g., 105 °C).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Workflow for a forced degradation study.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.[5][15][16][17]

5.1. Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate this compound from its potential degradation products and any process-related impurities.

Key Method Development Considerations:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all peaks.

-

Detection: UV detection at the λmax of this compound should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[18]

5.2. Identification of Degradation Products

Once the degradation products are separated by HPLC, their structures need to be elucidated. Hyphenated techniques are invaluable for this purpose.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the degradation products, which is a critical piece of information for structural identification. Fragmentation patterns can provide further structural insights.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Isolation of the degradation products followed by NMR analysis can provide detailed structural information.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated:

-

Hydrolysis of the Amide: Under acidic or basic conditions, the amide group can be hydrolyzed to form 6-chloronicotinic acid .

-

Hydrolysis of the Chlorine: The chlorine atom on the pyridine ring can be displaced by a hydroxyl group to form 6-hydroxynicotinamide . This is more likely to occur under harsh conditions.

-

Combined Hydrolysis: Both the amide and chlorine can be hydrolyzed to form 6-hydroxynicotinic acid .

-

Photodegradation: UV exposure could lead to dechlorination or other complex rearrangements. Studies on 6-chloronicotinic acid have identified hydroxylated products upon photocatalytic degradation.[10][11]

Caption: Postulated hydrolytic degradation pathways.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of this compound is essential for its effective use in research and development. While specific, publicly available data is limited, this guide provides a scientifically sound framework for its characterization. It is strongly recommended that researchers and drug development professionals conduct thorough experimental evaluations of solubility in relevant solvent systems and perform comprehensive forced degradation studies. The development and validation of a stability-indicating analytical method is a prerequisite for obtaining reliable stability data. The protocols and theoretical considerations outlined in this guide will serve as a valuable resource for these critical activities, ultimately contributing to the development of robust and high-quality products.

References

- Žabar, R., et al. (2014). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Journal of Photochemistry and Photobiology A: Chemistry, 289, 45-53.

- Žabar, R., et al. (2014). Photolytic and photocatalytic degradation of 6-chloronicotinic acid.

- Patel, K., & Patel, M. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc.

- Shinde, D. V. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 37(4), 52-57.

- Chemcasts. (n.d.). This compound (CAS 6271-78-9) Properties.

- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 634-645.

- Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.

- Chemcasts. (n.d.). This compound Properties vs Pressure.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38339.

- Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations.

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Djuris, J., & Vasiljevic, D. (2021). Thermal Stability of Amorphous Solid Dispersions. Molecules, 26(1), 238.

- Science.gov. (n.d.). degradation product formed: Topics.

- Borecka, M., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(24), 24597-24614.

- Kumar, A., & Saini, G. (2017). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 2(6), 1-13.

- Fetzner, S. (1997). Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. Archives of Microbiology, 168(5), 355-361.

- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.

- Sreenivasulu, J., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis, 9(3), 106-112.

- Science.gov. (n.d.). validated hplc methods: Topics.

- Delgado, D. R., et al. (2018). Equilibrium solubility determination, modelling and thermodynamic aspects of 6-chloroguanine in aqueous co-solvent mixtures of N,N-dimethylformamide, isopropanol, 1,4-dioxane and dimethyl sulfoxide. Journal of Molecular Liquids, 272, 978-986.

- Tolić, K., et al. (2021). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS.

- Arhant, M., et al. (2019).

- Lee, S., et al. (2021).

- National Center for Biotechnology Information. (2021). Thermal Stability of Amorphous Solid Dispersions. PubMed Central.

- ResearchGate. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents.

- Cysewski, P., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 26(16), 4966.

- ResearchGate. (n.d.). Molecular Insights into Hydrolysis, Alcoholysis, Ammonolysis, and Acidolysis of Polyamide 6.

- Bushuev, M. A., et al. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Polymers, 16(12), 1618.

Sources

- 1. This compound 98 6271-78-9 [sigmaaldrich.com]

- 2. chem-casts.com [chem-casts.com]

- 3. This compound | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. veeprho.com [veeprho.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

- 15. ijpsm.com [ijpsm.com]

- 16. saudijournals.com [saudijournals.com]

- 17. validated hplc methods: Topics by Science.gov [science.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

The Rising Therapeutic Potential of 6-Chloronicotinamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Scaffold

The nicotinamide core, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has long been a focal point in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities. Among these, 6-chloronicotinamide has emerged as a particularly versatile starting material, serving as a key intermediate in the synthesis of a new generation of potent therapeutic agents.[1] The introduction of a chlorine atom at the 6-position of the pyridine ring provides a reactive handle for diverse chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

The Synthetic Versatility of this compound

The strategic placement of the chlorine atom on the nicotinamide scaffold opens up a variety of synthetic possibilities, primarily through nucleophilic substitution and coupling reactions.[1] This allows for the introduction of a wide array of functional groups, leading to the generation of diverse compound libraries for biological screening.

A general and efficient method for the synthesis of N-substituted this compound derivatives involves the amidation of 6-chloronicotinic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.[1]

Experimental Protocol: General Synthesis of N-Aryl-6-Chloronicotinamide Derivatives

Objective: To synthesize a library of N-aryl-6-chloronicotinamide derivatives for biological evaluation.

Materials:

-

6-Chloronicotinic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Substituted anilines

-

Triethylamine (TEA)

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

Activation of 6-Chloronicotinic Acid: To a solution of 6-chloronicotinic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (3.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 6-chloronicotinoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired substituted aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Coupling Reaction: Add the aniline solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-6-chloronicotinamide derivative.

A more environmentally friendly approach utilizing enzymatic catalysis in a continuous-flow microreactor has also been developed for the synthesis of nicotinamide derivatives from methyl 6-chloronicotinate.[3]

Anticancer Activity: Targeting the Pillars of Cancer Cell Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of two key enzymes: Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerase (PARP).

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

Mechanism of Action: NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which is the primary source of NAD+ in many cancer cells.[4][5][6] Cancer cells have a high demand for NAD+ to fuel their rapid proliferation, DNA repair, and metabolic activities.[6][7] By inhibiting NAMPT, this compound derivatives can deplete the intracellular NAD+ pool, leading to an energy crisis, inhibition of NAD+-dependent enzymes, and ultimately, cell death.[7][8] This targeted approach offers a promising therapeutic window, as normal cells are often less reliant on the NAMPT-mediated salvage pathway.[9]

Structure-Activity Relationship (SAR): The development of potent NAMPT inhibitors has been guided by extensive SAR studies. The nicotinamide core of the inhibitors mimics the natural substrate, while modifications at the 6-position and on the amide nitrogen are crucial for optimizing potency and selectivity.[7][8] For instance, the introduction of specific aromatic and heterocyclic moieties can enhance binding to the active site of the NAMPT enzyme.[8]

Signaling Pathway of NAMPT Inhibition

Caption: Inhibition of NAMPT by this compound Derivatives.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Mechanism of Action: PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks (SSBs).[10][11] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[11][12] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in these cells, resulting in a synthetic lethal phenotype and selective cancer cell death.[12][13] PARP inhibitors based on the nicotinamide scaffold act as competitive inhibitors by binding to the NAD+ binding site of the enzyme.[10]

Structure-Activity Relationship (SAR): The design of potent PARP inhibitors has focused on creating molecules that mimic the nicotinamide portion of NAD+. Modifications to the core structure, including the introduction of a 6-chloro substituent, can influence binding affinity and selectivity for different PARP isoforms.[11][14]

Signaling Pathway of PARP Inhibition

Caption: Synthetic Lethality via PARP Inhibition.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.[4][5][15]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[16][17][18][19]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some studies suggest that these compounds may disrupt the fungal cell wall, leading to cell lysis and death.[2][13] The broad spectrum of activity observed for some nicotinamide derivatives suggests that they may have multiple cellular targets in pathogenic microorganisms.[16][19]

Structure-Activity Relationship (SAR): The antifungal and antibacterial activity of these derivatives is highly dependent on the nature of the substituent introduced at the amide nitrogen. For instance, the presence of specific thiophene moieties has been shown to be beneficial for antifungal activity.[1] Further exploration of the SAR is crucial for the development of potent and selective antimicrobial agents.[13]

Quantitative Data on Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 4a | Botrytis cinerea | - | [16] |

| 4f | Botrytis cinerea | - | [16] |

| 16g | Candida albicans SC5314 | 0.25 | [2][13] |

| 16g | Fluconazole-resistant C. albicans | 0.125-1 | [2][13] |

Note: Specific MIC values for compounds 4a and 4f were not provided in the source material, but they were identified as the most active compounds.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Some nicotinamide derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.

Mechanism of Action: The anti-inflammatory effects of these compounds may be attributed to their ability to inhibit the production of reactive oxygen species (ROS) and modulate the activity of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[20] ROS are key signaling molecules that contribute to the inflammatory cascade, and their suppression can alleviate inflammation.[20]

Conclusion and Future Directions

This compound has proven to be a valuable scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. The promising anticancer, antimicrobial, and anti-inflammatory properties of these compounds underscore their therapeutic potential. Future research should focus on:

-

Elucidation of Mechanisms: Further studies are needed to fully understand the molecular mechanisms underlying the antimicrobial and anti-inflammatory activities of these derivatives.

-

Optimization of Lead Compounds: Structure-activity relationship studies should be continued to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

-

In Vivo Evaluation: Promising candidates should be advanced to in vivo studies to assess their efficacy and safety in relevant disease models.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

- BenchChem. Application Notes and Protocols for the Laboratory Synthesis of 6-Nitronicotinamide. Accessed January 8, 2026.

- Gong, P., et al. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. 2024.

- Thakur, A., et al. Bioassays for anticancer activities. Methods in Molecular Biology. 2012.

- Semantic Scholar. Bioassays for anticancer activities. Accessed January 8, 2026.

- Wang, X., et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- ResearchGate. (PDF) Bioassays for Anticancer Activities. Accessed January 8, 2026.

- MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Accessed January 8, 2026.

- Al-Ostoot, F. H., et al.

- Patsnap Synapse. What are the new molecules for NAMPT inhibitors? Accessed January 8, 2026.

- MDPI.

- ResearchGate. Structure-activity relationship (SAR) and binding mode of NAMPT... Accessed January 8, 2026.

- Sigma-Aldrich. This compound 98%. Accessed January 8, 2026.

- Li, J. H., & Zhang, J. PARP inhibitors. IDrugs. 2001.

- MDPI. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Accessed January 8, 2026.

- PubMed. Design, development, and therapeutic applications of PARP-1 selective inhibitors. Accessed January 8, 2026.

- Tan, B., et al. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry. 2013.

- Liu, B., et al. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of the Brazilian Chemical Society. 2022.

- Kwiecień, H., et al. Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells. Molecules. 2020.

- Sigma-Aldrich. This compound 98%. Accessed January 8, 2026.

- MDPI. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Accessed January 8, 2026.

- Dragovich, P. S., et al. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors. PLoS ONE. 2014.

- PubMed. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Accessed January 8, 2026.

- Galayev, O., et al. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. European Journal of Medicinal Chemistry. 2017.

- Rollas, S., & Küçükgüzel, Ş. G. A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry. 2007.

- MDPI. Structure–Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in Patient-derived Lung Cancer Cells. Accessed January 8, 2026.

- Wang, L., et al. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. 2023.

- Szychowska, K., et al.

- MDPI. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. Accessed January 8, 2026.

- ResearchGate.

Sources

- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloronicotinamide: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of a Privileged Building Block

In the landscape of contemporary drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks that offer multiple avenues for chemical elaboration—can significantly accelerate the journey from a hit compound to a clinical candidate. 6-Chloronicotinamide has emerged as one such privileged scaffold. Its unique electronic properties and multiple reaction sites make it a cornerstone in the synthesis of a diverse range of biologically active molecules, particularly in oncology and neurobiology. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the chemistry of this compound, focusing on its most critical transformations and their application in the synthesis of targeted therapeutics.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₆H₅ClN₂O.[1][2][3][4][5] Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 3-position. This arrangement of functional groups dictates its reactivity profile, making it an ideal substrate for a variety of cross-coupling and substitution reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O | [1][3] |

| Molecular Weight | 156.57 g/mol | [1][2][4][5] |

| CAS Number | 6271-78-9 | [1][2][3][4][5] |

| Melting Point | 210-212 °C | [2][4] |

| Appearance | White to off-white powder | [2][4] |

| IUPAC Name | 6-chloropyridine-3-carboxamide | [1][3] |

The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group makes the pyridine ring electron-deficient. This electronic characteristic is crucial as it influences the reactivity of the C-Cl bond and the aromatic protons. The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations of this compound

The versatility of this compound as a building block stems from its ability to undergo a range of reliable and scalable chemical transformations. This section details the most important of these reactions, providing not just the "how" but also the "why" behind the experimental choices.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or esters.[6][7] For this compound, this reaction is pivotal for introducing aryl or heteroaryl moieties at the 6-position, a common strategy in the design of kinase and PARP inhibitors.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] The choice of palladium catalyst, ligand, and base is critical for an efficient reaction, especially with an electron-deficient substrate like this compound.

Caption: Fig. 1: Suzuki-Miyaura Coupling Mechanism

-

Catalyst and Ligand Selection: For electron-deficient heteroaryl chlorides like this compound, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step.[3][9] Ligands such as SPhos, XPhos, or RuPhos are excellent choices as they stabilize the palladium(0) species and promote the formation of the active catalyst.

-

Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[7] Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can also influence the lifetime of the catalyst and suppress side reactions.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

-

Solvent Addition and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

-

Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-nicotinamide.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | Efficient for electron-deficient aryl chlorides.[3][9] |

| Base | K₂CO₃ | Activates boronic acid, mild conditions.[7] |

| Solvent | 1,4-Dioxane/Water | Good solubility for reactants and catalyst. |

| Temperature | 100 °C | Provides sufficient energy for oxidative addition. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11][12][13] This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, providing access to a diverse chemical space.

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11]

Caption: Fig. 2: Buchwald-Hartwig Amination Mechanism

-

Ligand Choice is Key: The success of the Buchwald-Hartwig amination on heteroaryl chlorides heavily relies on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote the reductive elimination step, which is often rate-limiting.[14][15]

-

Base Considerations: A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used for sensitive substrates.[16]

-

Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.

-

Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the vial and heat the mixture to 110 °C for 12-24 hours. Monitor the reaction by LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash chromatography or preparative HPLC.

| Parameter | Condition | Rationale |

| Catalyst | XPhos-Pd-G3 | Highly active precatalyst for C-N coupling.[14] |

| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation.[16] |

| Solvent | Toluene | High-boiling, inert solvent. |

| Temperature | 110 °C | Facilitates reductive elimination. |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles.[17][18][19][20] This reaction provides a metal-free alternative for introducing heteroatom nucleophiles at the 6-position.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21] The leaving group then departs, restoring the aromaticity of the ring.

Caption: Fig. 3: SₙAr Mechanism

-

Leaving Group Ability: In SₙAr reactions, the rate is often dependent on the electronegativity of the leaving group, with fluoride being a better leaving group than chloride.[22] However, the C-Cl bond in this compound is sufficiently activated for displacement by a range of nucleophiles.

-

Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required for efficient SₙAr reactions on chloropyridines.

-

Reaction Setup: To a sealed tube, add this compound (1.0 mmol) and the desired primary or secondary amine (3.0 mmol).

-

Solvent and Base: Add a polar aprotic solvent such as DMSO or NMP (5 mL) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 mmol), if the amine is used as its salt.

-

Reaction: Heat the mixture to 120-150 °C for 24-48 hours.

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography.

Case Studies: Application of this compound in Drug Synthesis

The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. This section presents plausible synthetic routes to key intermediates for two important classes of cancer therapeutics, PARP inhibitors and kinase inhibitors, starting from this compound.

Synthesis of a Key Intermediate for PARP Inhibitors (e.g., Niraparib)

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations.[10][23] Niraparib is a potent PARP inhibitor featuring a substituted indazole core. A key intermediate for its synthesis can be accessed from this compound.

Caption: Fig. 4: Proposed Synthesis of a Niraparib Intermediate

This synthetic strategy leverages the Buchwald-Hartwig amination to install the piperidine moiety, followed by a Suzuki coupling to introduce the indazole core, demonstrating a convergent and efficient approach.

Synthesis of a Kinase Inhibitor Scaffold (e.g., Encorafenib analogue)

Kinase inhibitors are a major class of targeted cancer therapies.[24][25] Encorafenib is a BRAF inhibitor used to treat melanoma.[26][27][28][29] A core structural motif of many kinase inhibitors can be constructed from this compound.

Caption: Fig. 5: Proposed Synthesis of a Kinase Inhibitor Scaffold

This approach utilizes a Suzuki coupling to install a key aryl group, followed by an SₙAr reaction to introduce an amino group, which can then be further functionalized to build the final inhibitor.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound has proven itself to be a highly valuable and versatile building block in medicinal chemistry. Its predictable reactivity in key bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provides medicinal chemists with a reliable platform for the synthesis of complex and diverse libraries of compounds. The ability to selectively functionalize the pyridine ring at the 6-position is a strategic advantage in the design of targeted therapies. As the demand for novel and effective therapeutics continues to grow, the importance of privileged scaffolds like this compound in accelerating drug discovery programs cannot be overstated.

References

- Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. [Link]

- Chemcasts. (n.d.). This compound (CAS 6271-78-9) Properties.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.

- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (2024, June 13).

- PubChem. (n.d.). This compound.

- ResearchGate. (2024, June 13). (PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- RSC Publishing. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib.

- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.

- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

- PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- ACS Figshare. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- PubMed. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.

- National Institutes of Health. (2020). Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fixation.

- YouTube. (2019, July 12). Nucleophilic Aromatic Substitution.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- ResearchGate. (n.d.). General strategy for the synthesis of encorafenib conjugates.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ResearchGate. (2023, October 16). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.

- MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.

- Google Patents. (n.d.). US10100017B2 - Processes for preparing olaparib.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- National Institutes of Health. (n.d.). Advances in reversible covalent kinase inhibitors.

- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!